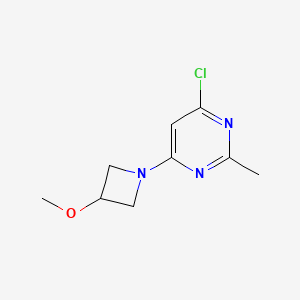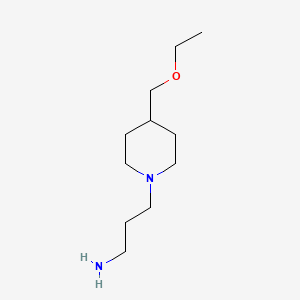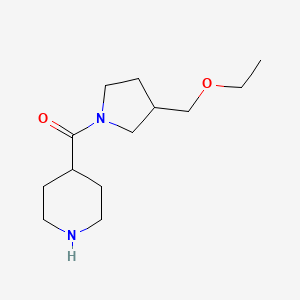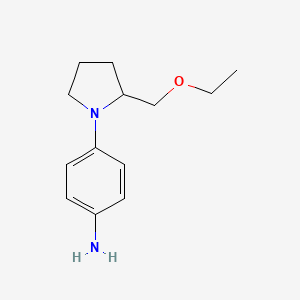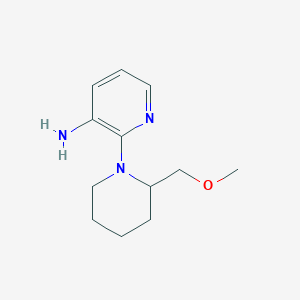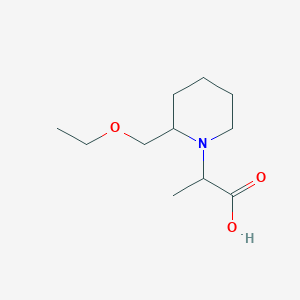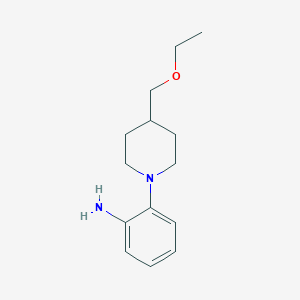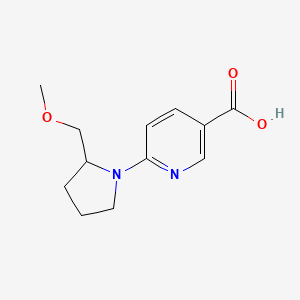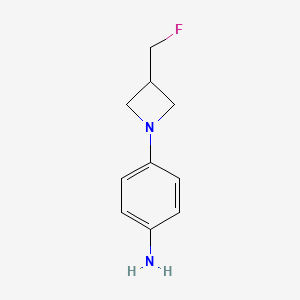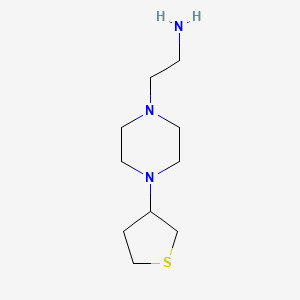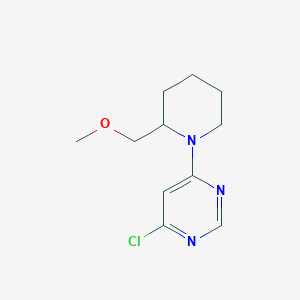
4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine
Descripción general
Descripción
“4-Chloro-6-(2-(methoxymethyl)piperidin-1-yl)pyrimidine” is a synthetic pyrimidine derivative. Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A significant body of work has focused on the synthesis of pyrimidine derivatives and their evaluation for antimicrobial activities. For instance, compounds synthesized through the condensation of 2-amino-4-chloro-6-methoxypyrimidine with various aromatic aldehydes demonstrated potent antibacterial and antifungal activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Candida albicans (Al-Masoudi et al., 2015). This study underscores the potential of pyrimidine derivatives as antimicrobial agents.
Antiviral Activity
Research into the antiviral activities of pyrimidine derivatives has yielded promising results. Certain 5-substituted 2,4-diaminopyrimidine derivatives exhibited marked inhibition of retrovirus replication in cell culture, indicating their potential as antiretroviral agents (Hocková et al., 2003).
Anti-inflammatory and Analgesic Agents
Compounds derived from pyrimidine have been investigated for their anti-inflammatory and analgesic properties. Novel compounds synthesized from visnaginone and khellinone demonstrated significant COX-2 inhibitory activity, along with notable analgesic and anti-inflammatory effects, comparable to standard drugs (Abu‐Hashem et al., 2020). These findings suggest the therapeutic potential of pyrimidine derivatives in treating inflammation and pain.
Corrosion Inhibition
The corrosion inhibition properties of piperidine derivatives on iron were evaluated using quantum chemical calculations and molecular dynamics simulations. This study revealed that certain derivatives could serve as effective corrosion inhibitors, providing insights into their potential industrial applications (Kaya et al., 2016).
Synthesis Techniques
Advancements in synthesis techniques, such as microwave-assisted synthesis, have been applied to the production of pyrimidine-containing compounds. These methods offer efficient pathways to generate compounds with potential antibacterial activity, showcasing the versatility of pyrimidine derivatives in drug development (Merugu, Ramesh, & Sreenivasulu, 2010).
Propiedades
IUPAC Name |
4-chloro-6-[2-(methoxymethyl)piperidin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-16-7-9-4-2-3-5-15(9)11-6-10(12)13-8-14-11/h6,8-9H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPSIYZQQRPECP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCCN1C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


